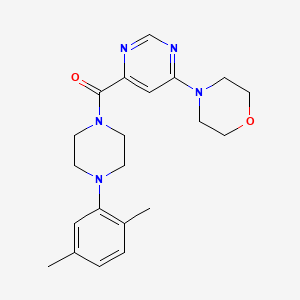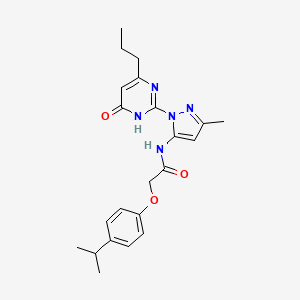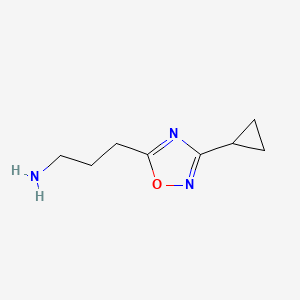
3-(3-Ciclopropil-1,2,4-oxadiazol-5-il)propan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the oxadiazole ring, which is further connected to a propan-1-amine chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Aplicaciones Científicas De Investigación
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with muscarinic receptors, exhibiting partial agonist and antagonist properties . The nature of these interactions involves binding to the receptor sites, influencing their activity and downstream signaling pathways.
Cellular Effects
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of muscarinic receptors, leading to changes in intracellular signaling cascades . These changes can impact various cellular processes, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It binds to muscarinic receptors, acting as a partial agonist or antagonist . This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and cellular responses. The compound’s structure allows it to interact with the receptor’s active site, influencing its conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity, affecting its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring with moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of the propan-1-amine chain, which distinguishes it from other oxadiazole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-1-2-7-10-8(11-12-7)6-3-4-6/h6H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTBWRKKKPWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
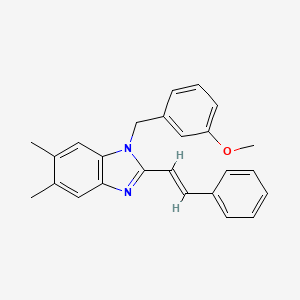
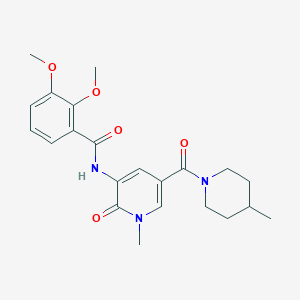
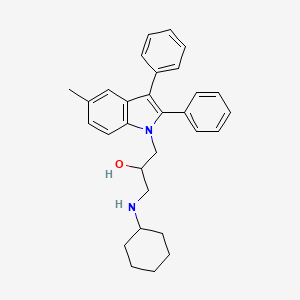
![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)
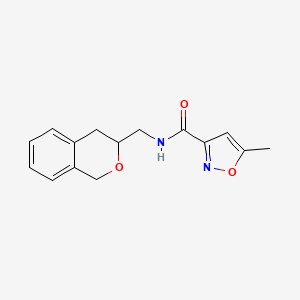
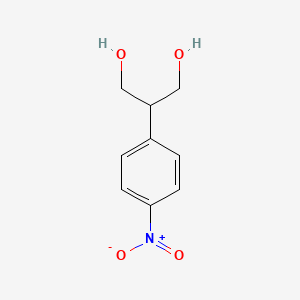
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2539040.png)
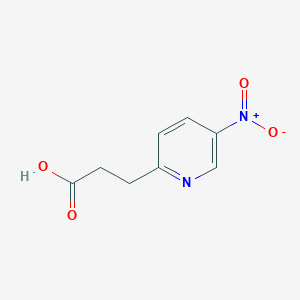
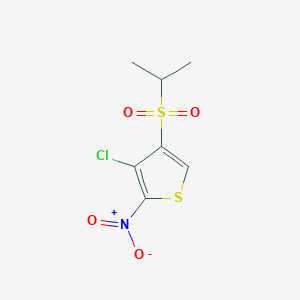
![2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539045.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)
![2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2539047.png)
